3-Chloro-4-(2,2,3,3-tetrafluoropropoxy)aniline
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Overview
Description
Benzenamine, 3-chloro-4-(2,2,3,3-tetrafluoropropoxy)- is an organic compound with the molecular formula C9H8ClF4NO It is a derivative of benzenamine, where the hydrogen atoms are substituted with chlorine and tetrafluoropropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-4-(2,2,3,3-tetrafluoropropoxy)- typically involves the reaction of 3-chloroaniline with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-chloro-4-(2,2,3,3-tetrafluoropropoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Benzenamine, 3-chloro-4-(2,2,3,3-tetrafluoropropoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-(2,2,3,3-tetrafluoropropoxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-4-methyl-: Similar in structure but with a methyl group instead of the tetrafluoropropoxy group.
Benzenamine, 3-chloro-4-[(4-methyl-1-piperidinyl)methyl]-: Contains a piperidinylmethyl group, leading to different chemical properties.
Uniqueness
Benzenamine, 3-chloro-4-(2,2,3,3-tetrafluoropropoxy)- is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
937606-81-0 |
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Molecular Formula |
C9H8ClF4NO |
Molecular Weight |
257.61 g/mol |
IUPAC Name |
3-chloro-4-(2,2,3,3-tetrafluoropropoxy)aniline |
InChI |
InChI=1S/C9H8ClF4NO/c10-6-3-5(15)1-2-7(6)16-4-9(13,14)8(11)12/h1-3,8H,4,15H2 |
InChI Key |
QVVGFZNUNOFTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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